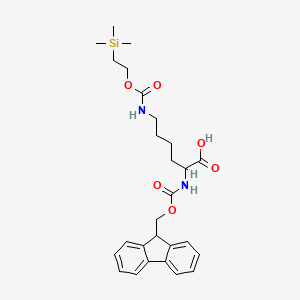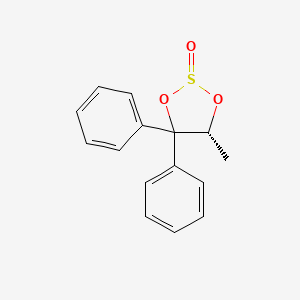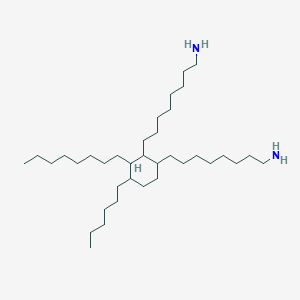
8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) is a complex organic compound with the molecular formula C36H74N2 and a molecular weight of 534.986 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with hexyl and octyl groups, and two octan-1-amine groups attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) typically involves multiple steps, starting with the preparation of the cyclohexane ring substituted with hexyl and octyl groups This can be achieved through a series of alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanedioctanamine, 4-hexyl-3-octyl-: A similar compound with a slightly different substitution pattern on the cyclohexane ring.
Other bis(octan-1-amine) derivatives: Compounds with different alkyl groups attached to the cyclohexane ring.
Uniqueness
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) is unique due to its specific substitution pattern and the presence of two octan-1-amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C36H74N2 |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
8-[2-(8-aminooctyl)-4-hexyl-3-octylcyclohexyl]octan-1-amine |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-36H,3-32,37-38H2,1-2H3 |
InChI Key |
XNGOMOBSCGOLEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(CCC(C1CCCCCCCCN)CCCCCCCCN)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
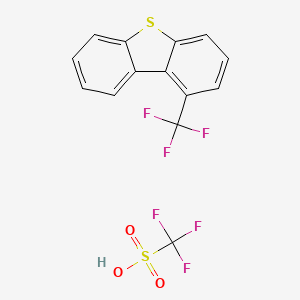
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
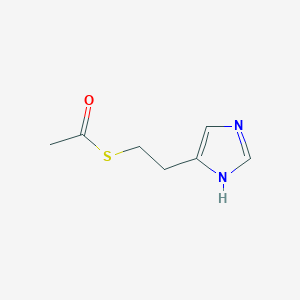
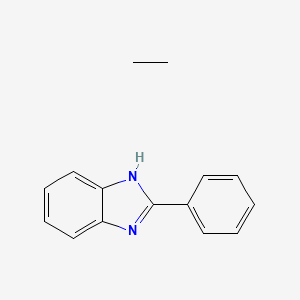
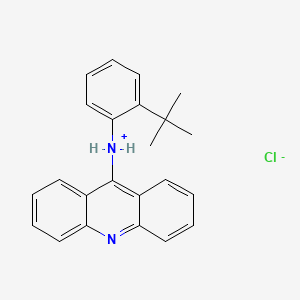
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
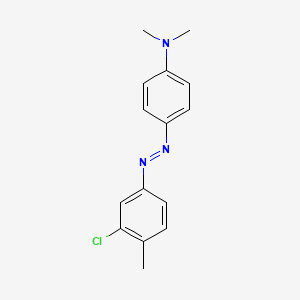
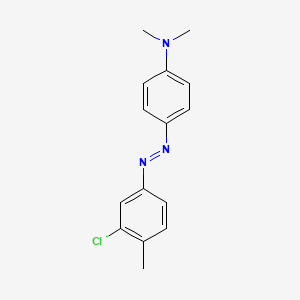
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)
